molecular formula C17H24N4O4S B2519077 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one CAS No. 2310152-98-6

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one

Cat. No.: B2519077
CAS No.: 2310152-98-6
M. Wt: 380.46
InChI Key: CCZWQSLHKTVIJU-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one is a complex organic compound with a unique structure that includes an oxazole ring, an imidazole ring, and a piperidine ring

Scientific Research Applications

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxazole ring, the imidazole ring, and the piperidine ring, followed by their coupling to form the final compound. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-({(2R,3R)-5-[(2R)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-8-[(E)-2-phenylvinyl]-3,4,5,6-tetrahydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl}methyl)-1-methylurea
  • 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-({(7S,8R)-10-[(2R)-1-hydroxy-2-propanyl]-8-methyl-11-oxo-5,7,8,9,10,11-hexahydrodibenzo[g,i][1,5]oxazacycloundecin-7-yl}methyl)-1-methylurea

Uniqueness

Compared to similar compounds, 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-1-yl}propan-1-one stands out due to its unique combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O4S/c1-12-15(13(2)25-19-12)4-5-16(22)21-9-6-14(7-10-21)26(23,24)17-18-8-11-20(17)3/h8,11,14H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZWQSLHKTVIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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